molecular formula C11H7BrClNO2 B13217927 5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid

5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid

Cat. No.: B13217927
M. Wt: 300.53 g/mol
InChI Key: YWXCPMXEROZQCK-UHFFFAOYSA-N
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Description

5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the isoquinoline ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Bromination: Introduction of the bromine atom at the 5-position of the isoquinoline ring.

    Chlorination: Introduction of the chlorine atom at the 8-position.

    Methylation: Introduction of the methyl group at the 7-position.

    Carboxylation: Introduction of the carboxylic acid group at the 1-position.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Chlorination can be performed using chlorine gas or thionyl chloride. Methylation often involves the use of methyl iodide or dimethyl sulfate. Carboxylation can be achieved through the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid or aldehyde.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms.

Major Products

    Oxidation: Formation of 5-Bromo-8-chloro-7-carboxyisoquinoline-1-carboxylic acid.

    Reduction: Formation of 5-Bromo-8-chloro-7-methylisoquinoline-1-methanol.

    Substitution: Formation of derivatives with various functional groups replacing the halogens.

Scientific Research Applications

5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms and the carboxylic acid group can influence its binding affinity and specificity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-8-chloroisoquinoline-1-carboxylic acid: Lacks the methyl group at the 7-position.

    8-Chloro-7-methylisoquinoline-1-carboxylic acid: Lacks the bromine atom at the 5-position.

    5-Bromo-7-methylisoquinoline-1-carboxylic acid: Lacks the chlorine atom at the 8-position.

Uniqueness

5-Bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid is unique due to the specific combination of bromine, chlorine, and methyl substituents on the isoquinoline ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogues.

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

5-bromo-8-chloro-7-methylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H7BrClNO2/c1-5-4-7(12)6-2-3-14-10(11(15)16)8(6)9(5)13/h2-4H,1H3,(H,15,16)

InChI Key

YWXCPMXEROZQCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CN=C(C2=C1Cl)C(=O)O)Br

Origin of Product

United States

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